1,3-Propane-d6-dithiol

Catalog No.
S12868457
CAS No.
M.F
C3H8S2
M. Wt
114.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Propane-d6-dithiol

Product Name

1,3-Propane-d6-dithiol

IUPAC Name

1,1,2,2,3,3-hexadeuteriopropane-1,3-dithiol

Molecular Formula

C3H8S2

Molecular Weight

114.27 g/mol

InChI

InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2

InChI Key

ZJLMKPKYJBQJNH-NMFSSPJFSA-N

Canonical SMILES

C(CS)CS

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S)C([2H])([2H])S

1,3-Propane-d6-dithiol is a deuterated variant of 1,3-propanedithiol, characterized by the presence of deuterium atoms in place of hydrogen. Its chemical formula is C₃H₈D₆S₂, and it serves as a valuable reagent in organic synthesis due to its unique properties. This compound is known for its strong, unpleasant odor, which has led to the exploration of alternative reagents in various applications .

  • Formation of Dithianes: It reacts with aldehydes and ketones to form dithianes, a process that is reversible and useful for protecting carbonyl groups during synthetic procedures .
  • Chelation with Metal Ions: The compound can form stable chelate complexes with metal ions, which is significant in coordination chemistry. For example, it can react with triiron dodecacarbonyl to produce diiron propanedithiolate hexacarbonyl .
  • Thiol–Disulfide Exchange: It can facilitate thiol–disulfide interchange reactions, which are crucial in biochemistry and organic synthesis .

The biological activity of 1,3-propane-d6-dithiol has been explored primarily in the context of its reactivity and potential therapeutic applications. Its ability to form stable complexes with metal ions may have implications in drug delivery systems and enzyme mimetics. Additionally, its derivatives have been investigated for their roles in biological pathways involving thiol compounds .

1,3-Propane-d6-dithiol can be synthesized through several methods:

  • Deuteration of 1,3-Propanedithiol: The most straightforward method involves the introduction of deuterium into the molecule using deuterated reagents or solvents during the synthesis of 1,3-propanedithiol.
  • Reactions with Deuterated Sources: Utilizing deuterated hydrogen sulfide or other deuterated thiols can also yield 1,3-propane-d6-dithiol through controlled reaction conditions.

These methods allow for precise control over the isotopic labeling, which is essential for studies involving mechanistic pathways .

1,3-Propane-d6-dithiol has various applications across different fields:

  • Organic Synthesis: It is predominantly used as a reagent for protecting functional groups in organic compounds.
  • Analytical Chemistry: The compound serves as a reference standard in food and beverage analysis due to its distinct isotopic signature .
  • Mechanistic Studies: Its deuterated form is particularly useful in probing reaction mechanisms through kinetic isotope effects.

Interaction studies involving 1,3-propane-d6-dithiol focus on its reactivity with different substrates and metal ions. These studies help elucidate the mechanisms of thiol-related reactions and the formation of coordination complexes. The unique isotopic labeling allows researchers to track reaction pathways more effectively compared to non-labeled counterparts .

Several compounds share structural similarities with 1,3-propane-d6-dithiol. Here are a few notable examples:

Compound NameFormulaKey Characteristics
1,2-EthanedithiolC₂H₆S₂Shorter chain; used in similar protective reactions.
1,4-ButanedithiolC₄H₁₀S₂Longer chain; exhibits different reactivity patterns.
2-MercaptoethanolC₂H₆OSCommonly used reducing agent; less bulky than dithiol.

Uniqueness of 1,3-Propane-d6-Dithiol

What sets 1,3-propane-d6-dithiol apart from these similar compounds is its specific isotopic labeling with deuterium, which enhances its utility in mechanistic studies and allows for more precise tracking of reactions involving thiols. Additionally, its ability to form stable dithiane derivatives makes it particularly valuable in organic synthesis compared to shorter or longer chain analogs .

Deuteration Techniques for Aliphatic Thiols

The synthesis of 1,3-propane-d6-dithiol, systematically known as 1,1,2,2,3,3-hexadeuteriopropane-1,3-dithiol, represents a specialized application of deuterium labeling techniques applied to sulfur-containing organic compounds [2]. This deuterated analog of 1,3-propanedithiol incorporates six deuterium atoms replacing all hydrogen atoms on the carbon backbone, providing enhanced stability and precision for analytical applications [2].

The preparation of deuterated aliphatic thiols employs several fundamental approaches, with hydrogen-deuterium exchange reactions serving as the primary methodology [8]. These exchange reactions utilize deuterium oxide as the deuterium source under controlled conditions, enabling selective replacement of hydrogen atoms with deuterium [8]. The process typically involves coordination of both hydrogen gas and deuterium oxide to catalytic centers, followed by oxidative addition and reductive elimination steps that facilitate the isotopic exchange [9] [29].

Catalytic isotope exchange methods utilize transition metal catalysts, particularly palladium and platinum complexes, to facilitate deuterium incorporation under mild conditions [8] [31]. The mechanism involves the formation of metal-π-aryl complexes that promote the breaking and reforming of carbon-hydrogen bonds [29]. For aliphatic thiol substrates, the coordination of the sulfur atom to the metal center can direct the deuteration process to specific positions along the carbon chain [7].

Direct deuteration using deuterium gas represents another viable approach for thiol synthesis [9]. This method involves the addition of deuterium gas during the synthetic process, ensuring uniform isotopic labeling throughout the molecule [31]. The approach is particularly effective when combined with heterogeneous catalysts such as palladium on carbon, which facilitate the incorporation of deuterium atoms while maintaining the integrity of the thiol functional groups [27].

Deuteration MethodDeuterium SourceCatalyst SystemTemperature RangeDeuteration Efficiency
Hydrogen-Deuterium ExchangeDeuterium OxidePd/C, Pt/C80-170°C85-95%
Direct Gas AdditionDeuterium GasPd/C, Al-D₂O25-100°C90-99%
Electrochemical SplittingHeavy WaterElectrocatalysts25-60°C80-90%
Biocatalytic MethodsDeuterium OxideNADH Reductases25-40°C90-98%

The efficiency of deuteration can be controlled through careful selection of reaction conditions, including temperature, pressure, and catalyst loading [15]. Site-specific deuteration requires precise control of reaction parameters to achieve selective incorporation at desired positions [15]. For 1,3-propane-d6-dithiol, complete deuteration of the propyl backbone necessitates conditions that favor extensive hydrogen-deuterium exchange without compromising the thiol functional groups [23].

Recent advances in deuteration methodology have introduced photoredox-catalyzed approaches that utilize thiol catalysis for selective deuterium incorporation [11]. These methods employ photoredox catalysts in combination with thiol co-catalysts to achieve controlled deuteration under mild conditions [11]. The photoredox mechanism enables precise control over the degree of deuteration, allowing for the synthesis of mono-, di-, or tri-deuterated products as required [11].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a transformative approach for the preparation of deuterated thiol compounds, offering significant advantages in reaction efficiency and product purity [5] [12]. The application of microwave energy to thiol synthesis provides uniform heating and enhanced reaction rates, resulting in substantial reductions in reaction times compared to conventional heating methods [5] [12].

The fundamental principle underlying microwave-assisted thiol synthesis involves the direct interaction of microwave energy with polar molecules in the reaction mixture [12]. This direct energy transfer bypasses the thermal conductivity limitations of traditional heating, resulting in rapid temperature elevation throughout the reaction medium [12]. For thiol synthesis, this uniform heating environment prevents decomposition of thermally sensitive thiol functional groups while promoting efficient bond formation [5].

Microwave-enhanced synthesis protocols for thiol compounds typically employ closed-vessel systems that operate under controlled pressure and temperature conditions [5]. These systems utilize glass reaction vessels with pressure ratings suitable for the elevated temperatures achieved through microwave heating [5]. The pressurized environment enables reactions to proceed at temperatures above the normal boiling points of solvents, further accelerating reaction rates [5].

The optimization of microwave-assisted thiol synthesis requires careful consideration of several parameters, including microwave power, reaction temperature, reaction time, and solvent selection [5]. Temperature control systems utilizing fiber optic sensors enable precise monitoring and regulation of reaction conditions [5]. The typical temperature range for microwave-assisted thiol synthesis spans from 80°C to 150°C, with reaction times reduced from hours to minutes compared to conventional methods [5].

Microwave ParameterConventional MethodMicrowave-Assisted MethodImprovement Factor
Reaction Time6-24 hours30-90 minutes6-24x faster
Temperature Control±10°C±2°C5x more precise
Product Yield75-85%90-96%1.2x improvement
Purity85-90%95-98%1.1x improvement
Energy Consumption100% baseline40-60%40-60% reduction

The synthesis of 1,3-propane-d6-dithiol under microwave conditions involves the reaction of appropriate deuterated precursors with sulfur-containing reagents [5]. Potassium thioacetate serves as an effective thiol source, reacting with deuterated halide precursors to form the desired dithiol product [5]. The microwave environment facilitates both the initial nucleophilic substitution and subsequent hydrolysis steps required for thiol formation [5].

Solvent selection plays a critical role in microwave-assisted thiol synthesis, with polar protic solvents such as methanol providing optimal results [5]. The high dielectric constant of methanol enables efficient microwave absorption while serving as a suitable medium for the nucleophilic displacement reactions involved in thiol formation [5]. Alternative solvents including ethanol and aqueous buffer systems have also demonstrated effectiveness under microwave conditions [5].

The one-pot synthesis approach represents a significant advancement in microwave-assisted thiol preparation [5]. This methodology eliminates the need for intermediate product isolation, allowing direct conversion of halide starting materials to the corresponding thiols in a single synthetic operation [5]. The approach reduces overall synthesis time and minimizes material losses associated with intermediate purification steps [5].

Purification and Quality Control Strategies

The purification of 1,3-propane-d6-dithiol requires specialized techniques that account for the unique properties of deuterated thiol compounds [16] [17]. These compounds exhibit high reactivity toward oxidation and possess characteristic analytical signatures that necessitate careful handling and analysis protocols [16] [17].

Chromatographic purification represents the primary approach for thiol compound separation and purification [17]. High-performance liquid chromatography with reversed-phase columns provides effective separation based on hydrophobic interactions [17]. The use of phenyl-silica columns has demonstrated particular effectiveness for thiol compound separation, offering both reversed-phase and ion-paired chromatography capabilities [22]. Mobile phase systems typically employ acetonitrile-water gradients with appropriate buffer systems to maintain optimal separation conditions [17].

Quality control analysis of deuterated thiols relies on multiple analytical techniques to confirm both chemical purity and isotopic enrichment [16] [17]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation and deuterium incorporation assessment [2] [20]. The deuterium atoms in 1,3-propane-d6-dithiol produce characteristic spectral patterns that enable precise quantification of isotopic enrichment [2] [20].

Mass spectrometry provides complementary analytical information, particularly for molecular weight confirmation and isotopic purity assessment [17] [18]. High-performance liquid chromatography coupled with tandem mass spectrometry enables both separation and identification of thiol compounds at trace levels [17]. The use of polydeuterated internal standards enhances accuracy and precision in quantitative determinations [17].

Analytical MethodParameter MeasuredTypical RangeAcceptance Criteria
¹H Nuclear Magnetic ResonanceProton Content0-5% residual H<2% for high purity
²H Nuclear Magnetic ResonanceDeuterium Incorporation95-99% D>98% for analytical grade
Mass SpectrometryMolecular Weight152-158 DaWithin 0.1 Da of theoretical
High-Performance Liquid ChromatographyChemical Purity95-99%>98% main component
Gas Chromatography-Mass SpectrometryVolatile Impurities0-2%<1% total impurities

Thiol content determination utilizes colorimetric methods based on the reaction with specific reagents [16] [19]. The Ellman reagent method provides quantitative analysis of free thiol groups through spectrophotometric detection at 412 nanometers [16]. This method involves the reaction of thiol groups with 5,5'-dithiobis-(2-nitrobenzoic acid) to produce a yellow chromophore with characteristic absorption properties [16].

Alternative derivatization approaches employ reagents such as 4,4'-dithiodipyridine for thiol quantification [17]. This method involves the formation of stable pyridyl derivatives that can be analyzed by liquid chromatography-mass spectrometry [17]. The derivatization approach enables analysis at nanogram-per-liter concentrations, providing exceptional sensitivity for trace analysis [17].

Storage and stability considerations are critical for maintaining the integrity of deuterated thiol compounds [2] [32]. The compounds require storage under inert atmosphere conditions to prevent oxidative degradation [32]. Refrigeration at temperatures below -20°C helps preserve both chemical and isotopic integrity over extended periods [2]. The stability of thiol compounds can be monitored through periodic analysis using the quality control methods described above [16] [17].

The molecular geometry of 1,3-Propane-d6-dithiol exhibits several distinctive structural features that differentiate it from other dithiol compounds. Based on crystallographic data and computational studies of related 1,3-propanedithiol derivatives, the compound adopts a characteristic conformation with specific geometric parameters [1] [2].

The backbone structure consists of a three-carbon chain with sulfur atoms attached to the terminal carbon positions. The carbon-sulfur bond lengths are typically 1.82 Å, consistent with standard C-S single bond distances [1]. The central methylene carbon maintains tetrahedral geometry with C-C bond lengths of approximately 1.54 Å [2].

A critical structural parameter is the S-C···C-S torsion angle, which significantly influences the molecular conformation. For 1,3-propanedithiol derivatives, this angle consistently falls within the range of 116.2° to 126.0°, with an average value of approximately 120° [1]. This torsion angle places the compound in a gauche-like conformation that minimizes steric interactions while maintaining optimal electronic properties.

The sulfur-sulfur separation distance ranges from 4.30 to 4.97 Å across different 1,3-propanedithiol compounds, with the parent compound exhibiting a distance of approximately 4.8 Å [1]. This S···S distance is significantly larger than that observed in 1,2-dithiol systems, which typically show distances between 3.44 to 4.44 Å [1].

The deuterium substitution in 1,3-Propane-d6-dithiol introduces subtle but measurable changes to the molecular geometry. The carbon-deuterium bonds are approximately 0.01 Å longer than their hydrogen counterparts, measuring ~1.10 Å compared to 1.09 Å for C-H bonds [3] [4]. This bond length increase results from the reduced zero-point vibrational energy of the heavier deuterium isotope.

The molecular framework maintains sp³ hybridization at all carbon centers, with bond angles approximating the tetrahedral value of 109.5°. The C-C-C bond angle in the propane backbone remains essentially unchanged upon deuteration, indicating that isotopic substitution does not significantly perturb the fundamental molecular geometry [5] [6].

Deuterium Positional Isomerism

Deuterium substitution in 1,3-Propane-d6-dithiol creates distinct isotopomers based on the specific positions of deuterium incorporation. The compound can exist in multiple deuterated forms, each exhibiting unique spectroscopic signatures and slightly different physical properties [7] [8].

The most common form involves complete deuteration of all methylene positions, yielding the -CD₂-CD₂-CD₂- backbone structure. This symmetric deuteration pattern eliminates potential regioisomeric complications while providing maximum isotopic labeling density [9] [10].

Positional deuterium isotope effects manifest primarily through nuclear magnetic resonance spectroscopy, where deuterium substitution causes characteristic shifts in carbon-13 chemical shifts. Long-range deuterium isotope effects on ¹³C chemical shifts can extend up to four bonds from the site of substitution, with typical effects ranging from 0.02 to 0.39 parts per million [7] [11].

The deuterium incorporation pattern influences vibrational spectroscopy signatures significantly. Deuterated methylene groups exhibit C-D stretching frequencies in the 2100-2200 cm⁻¹ region, clearly distinguished from C-H stretching modes that appear at 2850-3000 cm⁻¹ [12] [13]. This frequency shift follows the expected isotopic ratio of approximately √2, resulting in a frequency reduction factor of 1.35-1.41 [12].

Rotational isomerism becomes more complex in deuterated systems due to subtle differences in rotational barriers. Deuterium substitution can alter conformational preferences by 0.1-0.5 kcal/mol, potentially shifting equilibrium populations among different rotamers [5] [8]. These effects are particularly pronounced in systems with intramolecular interactions or steric constraints.

The mass distribution changes associated with deuterium substitution affect rotational constants and vibrational frequencies in predictable patterns. The molecular weight increase from 108.217 g/mol to 114.26 g/mol represents a 5.6% mass enhancement that influences all dynamic properties of the molecule [14] [6].

Comparative Analysis with Non-deuterated Analog

The structural comparison between 1,3-Propane-d6-dithiol and its non-deuterated analog reveals both similarities and subtle differences that illustrate fundamental principles of isotope effects in molecular systems [15] [16] [3].

Geometric Parameters: The overall molecular framework remains essentially identical between the deuterated and non-deuterated forms. The S-C···C-S torsion angle maintains its characteristic value of approximately 120°, indicating that deuterium substitution does not significantly alter the preferred molecular conformation [1] [2]. However, bond lengths show systematic changes, with C-D bonds being approximately 0.01 Å longer than corresponding C-H bonds.

Vibrational Properties: The most pronounced differences appear in vibrational spectroscopy. The deuterated compound exhibits significantly red-shifted vibrational frequencies due to the increased mass of deuterium. C-D stretching modes appear at 2100-2200 cm⁻¹ compared to 2850-3000 cm⁻¹ for C-H stretches, representing a frequency ratio of approximately 0.7 [12] [13].

Electronic Properties: Electronic properties remain largely unchanged between isotopomers, as the electronic structure is primarily determined by the nuclear charges rather than masses. Bond energies show minimal variation, with C-D bonds being slightly stronger than C-H bonds by approximately 26 kJ/mol due to reduced zero-point energy [3] [4].

Thermodynamic Properties: Zero-point energy differences create measurable thermodynamic effects. The deuterated compound exhibits lower zero-point vibrational energy by approximately 2.3 kcal/mol per C-H to C-D substitution, resulting in enhanced thermodynamic stability [3]. This effect contributes to kinetic isotope effects observed in chemical reactions involving bond formation or cleavage at deuterated positions.

Dynamic Behavior: Nuclear magnetic resonance studies reveal subtle differences in chemical shifts between isotopomers. Deuterium isotope effects on ¹³C chemical shifts range from -0.39 to +0.13 ppm, depending on the specific carbon environment and substitution pattern [15] [7] [11]. These effects provide valuable structural information and serve as probes for molecular conformation and hydrogen bonding interactions.

Conformational Preferences: While major conformational preferences remain similar, deuterium substitution can induce minor shifts in rotamer populations. Computational studies suggest that deuterated forms may exhibit slightly different conformational energy landscapes, with potential barriers varying by up to 0.5 kcal/mol [5] [8] [17].

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

114.04440308 g/mol

Monoisotopic Mass

114.04440308 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

Explore Compound Types